Schisantherin C

Description

Properties

IUPAC Name |

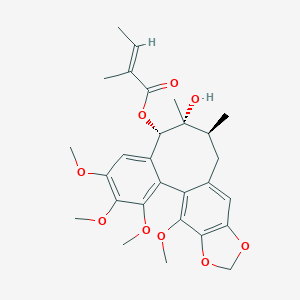

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUPIVDQHHVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77881-08-4, 58546-55-7, 1181216-84-1, 69176-51-8 | |

| Record name | Angeloylgomisin P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77881-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schisantherin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58546-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6R,7S,13aS)-5,6,7,8-Tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl (2E)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181216-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tigloylgomisin P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Schisantherin C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a bioactive dibenzocyclooctadiene lignan found predominantly in the fruits of plants belonging to the Schisandra genus. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern scientific research has identified this compound as one of the key compounds responsible for the therapeutic effects of Schisandra extracts, demonstrating a range of pharmacological activities including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways and biosynthetic origins.

Natural Sources of this compound

This compound is primarily isolated from the fruits of two main species of the Schisandraceae family:

-

Schisandra chinensis (Turcz.) Baill. [1]: Commonly known as the five-flavor berry, this species is a significant source of various bioactive lignans, including this compound.

-

Schisandra sphenanthera Rehd. et Wils. [2][3][4]: This species is also a rich source of this compound and other related lignans. Comparative studies have shown that the concentration of this compound can be significantly higher in S. sphenanthera compared to S. chinensis.[2][5]

While the fruits are the primary source, other parts of the Schisandra plant, such as the stems, may also contain dibenzocyclooctadiene lignans.[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The yield of this compound can vary depending on the plant source and the extraction and purification methods employed.

Quantitative Data on this compound Yield

| Plant Source | Extraction Method | Purification Method | Yield of this compound | Reference |

| Schisandra chinensis fruits | Reflux with hot ethanol | Solvent extraction and silica gel chromatography | Not explicitly quantified for this compound alone in the cited study, but the study focused on isolating it. | [1] |

| Schisandra chinensis | Supercritical Fluid Extraction (SFE) with CO2 and 1% isopropyl alcohol | Supercritical Fluid Chromatography (SFC) | The study focused on isolating Schisandrin A, but the methodology is applicable to other lignans. | [7] |

| Schisandra sphenanthera | Not specified | Not specified | Wuzhi tablet, a preparation from this plant, contains 7.5 mg of Schisantherin A per tablet, indicating its abundance. | [8] |

Experimental Protocols for Isolation

This protocol is a conventional and widely used method for the isolation of lignans from Schisandra fruits.

Step 1: Extraction

-

Air-dry and powder the fruits of Schisandra chinensis.

-

Reflux 1 kg of the powdered fruit with hot ethanol (70°C) twice.

-

Filter the ethanol extract and concentrate it under reduced pressure at 60°C using a rotary evaporator to remove the ethanol.

-

The resulting residue is then subjected to solvent extraction using petroleum ether and water. The petroleum ether fraction, which exhibits strong anti-tumor activity, is collected.[1]

Step 2: Silica Gel Column Chromatography

-

The petroleum ether portion is loaded onto a silica gel column (50 x 8 cm i.d.).

-

Elute the column with a solvent system of 15% ethyl acetate in petroleum ether (6.0 L).

-

Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.[1]

This method offers a "greener" alternative to traditional solvent extraction, utilizing supercritical CO2.

Step 1: Supercritical Fluid Extraction

-

Coarsely chop 50 grams of dry Schisandra berries.

-

Place the chopped berries in a 100 mL extraction vessel of an SFE system.

-

Perform dynamic extraction for 60 minutes at a total flow rate of 50 g/minute with an extraction pressure of 200 bar.

-

Use a mixture of 99% CO2 and 1% isopropyl alcohol as the extraction solvent.

-

Maintain the extraction temperature at 40°C.

-

This process will yield a concentrated extract solution.[7]

Step 2: Supercritical Fluid Chromatography for Purification

-

The SFE extract can be directly injected into a preparative SFC system.

-

Utilize a suitable column (e.g., for related lignans, an ACQUITY UPC2 BEH C18 column has been used).

-

Employ a gradient elution with CO2 and a modifier solvent (e.g., methanol or ethanol).

-

Monitor the separation using a PDA detector and a mass spectrometer to identify and collect the fraction containing this compound.[7]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer.

-

Experimental Evidence: Studies have shown that this compound can inhibit the PI3K/AKT/mTOR pathway. This is evidenced by the decreased phosphorylation of key proteins in the pathway, such as PI3K, AKT, and mTOR, in cells treated with this compound.[9][10][11]

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an antiviral response, primarily through the production of type I interferons (IFNs).

-

Experimental Evidence: Research indicates that this compound can enhance the activation of the cGAS-STING pathway. This leads to increased production of IFN-β and downstream antiviral gene expression, suggesting its potential as an antiviral agent.

Figure 2: this compound enhances the cGAS-STING signaling pathway.

Experimental Workflows

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins in a sample, making it ideal for studying the phosphorylation status of proteins in a signaling pathway.[9][10][12][13]

Figure 3: General workflow for Western blot analysis.

Immunofluorescence for Autophagy Analysis

Immunofluorescence allows for the visualization of the subcellular localization of proteins, which is particularly useful for studying autophagy, where key proteins like LC3 translocate to autophagosomes.[6][14][15][16][17]

Figure 4: General workflow for immunofluorescence analysis.

Biosynthesis of this compound

This compound, as a dibenzocyclooctadiene lignan, is synthesized in plants through the phenylpropanoid pathway. This complex pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which are the building blocks of lignans.[18][19][20][21]

The likely biosynthetic pathway involves the conversion of coniferyl alcohol to pinoresinol, which is then converted through several intermediates to form the dibenzocyclooctadiene skeleton.[19] Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD).[18][20]

Figure 5: Simplified biosynthetic pathway of dibenzocyclooctadiene lignans.

Analytical Workflow for this compound Quantification

Accurate quantification of this compound in plant extracts and biological samples is crucial for quality control and pharmacokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.[22][23][24][25]

Figure 6: General workflow for UPLC-MS/MS quantification of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation, and insights into its mechanisms of action at the molecular level. The presented experimental workflows and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties and applications of this intriguing lignan. Future research should focus on optimizing isolation techniques to improve yields, further elucidating its complex biological activities, and exploring its potential for clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]

- 16. proteolysis.jp [proteolysis.jp]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 21. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

Schisantherin C: A Deep Dive into its Mechanisms of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. This natural compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a focus on its impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, influencing several critical cellular processes. The primary mechanisms identified to date include the induction of cytotoxicity and apoptosis in cancer cells, modulation of autophagy, induction of cell cycle arrest, and regulation of inflammatory and oxidative stress pathways.

Cytotoxicity and Apoptosis in Cancer Cells

This compound has demonstrated dose-dependent cytotoxic effects across a range of human cancer cell lines. This cytotoxicity is, in part, mediated by the induction of apoptosis, a form of programmed cell death.

Quantitative Data Summary: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation(s) |

| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [1] |

| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | [1] |

| Bcap37 | Breast Cancer | 136.97 ± 1.53 | 48 | [1] |

| A549 | Lung Cancer | ~10-70 | 72 | [1] |

| T47D | Breast Cancer (ER+) | ~10-70 | 72 | [1] |

| SK-HEP-1 | Hepatoma | ~10-70 | 72 | [1] |

| SNU-638 | Stomach Cancer | ~10-70 | 72 | [1] |

| HCT-15 | Colon Cancer | ~10-70 | 72 | [1] |

| K562 | Leukemia | ~10-70 | 72 | [1] |

| HepG2 | Hepatocellular Carcinoma | 6.65 | Not Specified | [2] |

| Hep3B | Hepatocellular Carcinoma | 10.50 | Not Specified | [2] |

| Huh7 | Hepatocellular Carcinoma | 10.72 | Not Specified | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cells.[1]

-

Cell Seeding: Plate cancer cells (e.g., Bel-7402, KB-3-1, Bcap37) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µM) dissolved in a suitable solvent like DMSO (final concentration ≤ 0.1%). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Hoechst 33258 Staining for Apoptosis

This protocol is based on the observation of apoptotic nuclear morphology induced by this compound.

-

Cell Culture and Treatment: Seed cells on coverslips in a 6-well plate and treat with an effective concentration of this compound (e.g., 75 µM for Bel-7402 cells) for 24 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Washing and Mounting: Wash the cells three times with PBS and mount the coverslips on glass slides using an anti-fade mounting medium.

-

Visualization: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Regulation of Autophagy via the PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to induce autophagy, a cellular self-degradation process, by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to the activation of autophagy.

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition by this compound

Caption: this compound induces autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Western Blot for PI3K/AKT/mTOR Pathway Proteins

-

Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR. Also, probe for autophagy markers like Beclin-1 and LC3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Induction of Cell Cycle Arrest

This compound can arrest the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell proliferation. This effect is concentration-dependent.

Quantitative Data Summary: Effect of this compound on Cell Cycle Distribution in A549 Cells [1]

| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 57.9 | 30.5 | 11.6 |

| 5 | 65.3 | 25.1 | 9.6 |

| 10 | 75.0 | 18.2 | 6.8 |

| 20 | >70 | Decreased | Decreased |

| 40 | >70 | Decreased | Decreased |

| 60 | >70 | Decreased | Decreased |

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis [1]

-

Cell Treatment: Treat A549 cells with various concentrations of this compound (e.g., 3.75, 7.5, 15, 30, 60 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 70% ice-cold ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow: Cell-Based Assays for this compound

Caption: General workflow for in vitro evaluation of this compound's anticancer effects.

Anti-inflammatory and Antioxidant Mechanisms

This compound exhibits anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in these processes.

Signaling Pathway Diagram: Anti-inflammatory and Antioxidant Pathways

Caption: this compound's dual role in inhibiting NF-κB-mediated inflammation and promoting antioxidant responses.

-

Inhibition of NF-κB Pathway: this compound can inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines. This leads to a reduction in the inflammatory response.

-

Activation of cAMP/PKA/CREB and Nrf-2 Pathways: this compound can induce the cAMP/PKA/CREB signaling pathway, which in turn activates the transcription factor Nrf-2. Nrf-2 is a master regulator of the antioxidant response, and its activation leads to the expression of various phase II detoxifying and antioxidant enzymes.

Experimental Protocol: Immunofluorescence for NF-κB Nuclear Translocation

-

Cell Culture and Treatment: Grow cells on coverslips and pre-treat with this compound before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.

-

Microscopy: Visualize the subcellular localization of NF-κB p65 using a fluorescence or confocal microscope. In unstimulated cells, NF-κB is predominantly in the cytoplasm, while in stimulated cells, it translocates to the nucleus. This compound treatment is expected to prevent this translocation.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action that makes it a compelling candidate for further investigation, particularly in the context of cancer therapy and inflammatory diseases. Its ability to induce cancer cell death, modulate autophagy, arrest the cell cycle, and suppress inflammation and oxidative stress highlights its therapeutic potential. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of this compound. Further studies are warranted to fully elucidate its complex mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Biosynthesis of Schisantherin C in Schisandra: A Technical Guide

Introduction

Schisandra, a genus of woody vines native to Asia and North America, is a cornerstone of traditional Chinese medicine. The fruits of many Schisandra species are rich in a class of bioactive compounds known as dibenzocyclooctadiene lignans, which are responsible for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. Schisantherin C is a notable member of this family of lignans, and understanding its biosynthesis is crucial for the metabolic engineering of Schisandra for enhanced production of this valuable compound. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound, including the key enzymes, precursors, and intermediates.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other dibenzocyclooctadiene lignans, is a complex process that can be broadly divided into three main stages:

-

The Phenylpropanoid Pathway: This well-established pathway synthesizes the monolignol precursors from the amino acid phenylalanine.

-

Monolignol Coupling and Lignan Core Formation: This stage involves the stereospecific coupling of monolignols to form the basic lignan skeleton, which is then further modified to create the characteristic dibenzocyclooctadiene ring structure.

-

Late-Stage Modifications: A series of largely putative enzymatic reactions, including hydroxylations, methylations, and acylations, decorate the dibenzocyclooctadiene core to yield the final this compound molecule.

Stage 1: The Phenylpropanoid Pathway

The journey to this compound begins with the essential amino acid L-phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted into coniferyl alcohol, a key monolignol precursor.

The key enzymes in this stage are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

C3H: p-coumarate 3-hydroxylase

-

CCoAOMT: Caffeoyl-CoA O-methyltransferase

-

CCR: Cinnamoyl-CoA reductase

-

CAD: Cinnamyl alcohol dehydrogenase

Stage 2: Monolignol Coupling and Dibenzocyclooctadiene Core Formation

This stage is initiated by the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by laccases or peroxidases, and the stereochemistry of the resulting dimer is controlled by dirigent proteins (DIRs). In Schisandra, this coupling leads to the formation of (+)-pinoresinol.[1]

Following the formation of pinoresinol, a series of reductive and cyclization reactions, catalyzed by pinoresinol-lariciresinol reductases (PLRs) and cytochrome P450 (CYP) enzymes, are thought to form the dibenzocyclooctadiene skeleton.[2][3]

The key enzymes in this stage are:

-

Dirigent Protein: Controls the stereospecific coupling of monolignols.

-

PLR: Pinoresinol-lariciresinol reductase.

-

SDH: Secoisolariciresinol dehydrogenase.

-

CYP450s: Cytochrome P450 monooxygenases.

Stage 3: Putative Late-Stage Modifications to form this compound

The final stage in the biosynthesis of this compound involves a series of modifications to the dibenzocyclooctadiene core. These reactions are not yet fully characterized but are believed to be catalyzed by a suite of tailoring enzymes, including CYPs, O-methyltransferases (OMTs), and acyltransferases. Based on the structure of this compound, these modifications likely include:

-

Hydroxylations: Addition of hydroxyl groups at various positions on the aromatic rings and the cyclooctadiene ring.

-

Methylations: Addition of methyl groups to hydroxyl groups to form methoxy groups.

-

Formation of the methylenedioxy bridge: A characteristic feature of many Schisandra lignans, likely catalyzed by a specific CYP450 enzyme from the CYP719A or CYP81Q families.[4]

-

Acylation: The addition of an angeloyl group at the C-6 position and a benzoyl group at the C-7 position.

Quantitative Data

While a complete quantitative profile of the this compound biosynthetic pathway is not yet available, studies have quantified the accumulation of various lignans in different tissues of Schisandra species. This data provides valuable insights into the tissue-specific regulation of the pathway.

| Lignan | Plant Part | Species | Concentration (mg/100g DW) | Reference |

| Schisantherin A (Gomisin C) | Fruit | S. chinensis | 0.9 - 9.8 | [5] |

| Schisandrin C | Fruit | S. chinensis | - | [6] |

| Schisantherin B | Fruit | S. chinensis | 56.8 | [5] |

| Schisandrin | Fruit | S. chinensis | 166.8 | [5] |

| γ-Schisandrin | Fruit | S. chinensis | 96.2 | [5] |

| Gomisin A | Fruit | S. chinensis | 72.4 | [5] |

| Angeloylgomisin H | Fruit | S. chinensis | 71.6 | [5] |

| Total Lignans | Fruit | S. chinensis | 646.0 | [5] |

| Total Lignans | Leaves | S. chinensis | 240.7 | [5] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of transcriptomics, metabolomics, and functional enzyme characterization. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Heterologous Expression and Purification of Schisandra chinensis Coniferyl Alcohol Acyltransferase (ScCFAT) in E. coli[7]

Methodology:

-

Cloning: The coding sequence of ScCFAT is amplified by PCR and cloned into an appropriate E. coli expression vector (e.g., pET series) containing a His-tag.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culturing: A single colony of transformed E. coli is inoculated into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.2 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 18 hours) to enhance the yield of soluble protein.

-

Harvesting and Lysis: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., PBS), and lysed by sonication on ice.

-

Purification: The cell lysate is centrifuged to pellet the cell debris. The supernatant, containing the soluble His-tagged ScCFAT, is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a low-imidazole buffer to remove non-specifically bound proteins, and the recombinant ScCFAT is then eluted with a high-imidazole buffer. The purity of the protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for ScCFAT[7]

Methodology:

-

Reaction Mixture: The enzyme assay is performed in a reaction mixture containing:

-

Purified recombinant ScCFAT protein

-

Acetyl-CoA (acetyl donor)

-

Coniferyl alcohol (substrate)

-

Assay buffer (e.g., 50 mM citric acid, pH 6.0, with 1 mM DTT)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by adding an equal volume of methanol. The mixture is then centrifuged to precipitate the protein.

-

Analysis: The supernatant is analyzed by UPLC or HPLC to detect and quantify the product, coniferyl acetate. A control reaction with a protein extract from E. coli transformed with an empty vector is run in parallel to ensure that the observed activity is due to ScCFAT.

Protocol 3: Functional Characterization of Schisandra chinensis Pinoresinol-Lariciresinol Reductases (ScPLRs)[3]

Methodology:

-

Heterologous Expression: The coding sequences of the candidate ScPLR genes are cloned into an expression vector and expressed in E. coli as described in Protocol 1.

-

Enzyme Assays: The enzymatic activity of the purified recombinant ScPLR proteins is assayed in a reaction mixture containing:

-

Purified ScPLR protein

-

NADPH (cofactor)

-

Substrate: (+)-pinoresinol or (+)-lariciresinol

-

Buffer (e.g., potassium phosphate buffer, pH 7.0)

-

-

Incubation and Analysis: The reactions are incubated at a suitable temperature (e.g., 30°C) and the products (lariciresinol and secoisolariciresinol) are analyzed by HPLC or LC-MS.

-

Site-Directed Mutagenesis: To identify key amino acid residues for substrate binding and catalysis, site-directed mutagenesis can be performed to change specific amino acids, and the mutant enzymes are then expressed and assayed as described above.

The biosynthesis of this compound in Schisandra is a complex and fascinating pathway that is beginning to be unraveled. While the early stages of the pathway, from phenylalanine to the formation of the initial lignan core, are relatively well understood, the late-stage modifications that lead to the structural diversity of dibenzocyclooctadiene lignans, including this compound, remain largely enigmatic. Future research, focusing on the functional characterization of the candidate CYP450s, O-methyltransferases, and acyltransferases identified through transcriptomic studies, will be crucial to fully elucidate this important biosynthetic pathway. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable medicinal compounds from Schisandra.

References

- 1. researchgate.net [researchgate.net]

- 2. Stimulation of Lignan Production in Schisandra rubriflora In Vitro Cultures by Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Extraction of Schisantherin C from Schisandra sphenanthera

Audience: Researchers, scientists, and drug development professionals.

Introduction Schisandra sphenanthera, a medicinal herb used extensively in traditional Chinese medicine, is a rich source of bioactive dibenzocyclooctadiene lignans.[1] Among these, Schisantherin C is a compound of significant interest due to its diverse pharmacological activities. Lignans from Schisandra species are known to possess anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective properties.[1][2] this compound, in particular, has been identified as a key contributor to the therapeutic effects of S. sphenanthera extracts.[3][4] This document provides detailed protocols for the extraction and purification of this compound and summarizes its known mechanisms of action through key cellular signaling pathways.

Experimental Protocols

Two primary methods are detailed: an optimized Ultrasound-Assisted Solvent Extraction (UASE) for high-efficiency extraction and a conventional multi-solvent partitioning method for systematic fractionation and isolation.

Protocol 1: Ultrasound-Assisted Solvent Extraction (UASE)

This method utilizes ultrasonic waves to accelerate the extraction process, offering high efficiency and reduced extraction times. It is particularly suitable for obtaining crude extracts enriched with lignans and other bioactive components.[5]

Methodology:

-

Material Preparation: Air-dry the fruits of Schisandra sphenanthera and grind them into a fine powder (40-60 mesh).

-

Extraction Setup: Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 150 mL of 85% methanol to the flask, ensuring the powder is fully submerged.[5]

-

Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 60°C and sonicate for 45 minutes.[5]

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

-

Storage: Store the dried crude extract at -20°C for further purification and analysis.

Protocol 2: Conventional Solvent Maceration and Partitioning

This protocol involves a systematic extraction and partitioning process to separate compounds based on their polarity, which is a crucial step for isolating specific lignans like this compound.[6]

Methodology:

-

Initial Extraction: Macerate 1 kg of powdered S. sphenanthera fruits with 5 L of methanol at room temperature, assisted by sonication for 4 hours. Repeat this process three times.[6]

-

Concentration: Combine the methanol extracts and evaporate the solvent under vacuum to yield the total crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in deionized water.

-

Perform successive liquid-liquid partitioning with equal volumes of hexane, followed by dichloromethane (CH₂Cl₂), and finally ethyl acetate.[6]

-

Collect each solvent fraction separately. The dichloromethane fraction is typically enriched with dibenzocyclooctadiene lignans.

-

-

Purification via Column Chromatography:

-

Concentrate the dichloromethane fraction in vacuo.

-

Subject the dried fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane-acetone (from 5:1 to 1:1) to yield several sub-fractions.[6]

-

-

Final Isolation via HPLC:

-

Further purify the lignan-rich sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate pure this compound.[6]

-

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and composition of the final extract. Non-polar solvents tend to yield extracts with a higher concentration of lignans, though the overall extract yield may be lower than with polar solvents.[7][8]

| Method | Solvent System | Key Parameters | Outcome/Remarks |

| Ultrasound-Assisted Extraction | 85% Methanol | 60°C, 45 minutes | High efficiency; reduces extraction time and solvent consumption.[5] |

| Maceration & Partitioning | Methanol, Hexane, CH₂Cl₂ | Room Temperature, Sonication | Systematic separation based on polarity; effective for isolating specific compounds.[6] |

| Supercritical Fluid Extraction | CO₂, Hexane, Ethanol | High Pressure | Yields non-polar extracts with high lignan content; considered a "green" technique.[7][8][9] |

| Soxhlet Extraction | Ethanol | Continuous Reflux | High overall yield but may contain fewer lignans compared to non-polar methods.[7][8] |

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow from raw plant material to the isolated this compound.

Signaling Pathways Modulated by this compound

This compound and related lignans exert their pharmacological effects by modulating multiple key cellular signaling pathways. These include pathways involved in inflammation, cell survival, and autophagy.

1. PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to regulate the PI3K/AKT/mTOR pathway, which is crucial for controlling cell growth, proliferation, and autophagy.[10][11] Its modulation of this pathway is linked to its protective effects in various disease models.[10]

References

- 1. Schisandra sphenanthera: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Schisantherin B Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Using Schisantherin C in Cell-Based Apoptosis Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. This natural compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties. One of the key mechanisms underlying its potential anticancer effects is the induction of apoptosis, or programmed cell death. This document provides detailed application notes and protocols for utilizing this compound in various cell-based apoptosis assays. The information is intended to guide researchers in investigating the pro-apoptotic effects of this compound in relevant cancer cell lines.

Mechanism of Action

This compound has been shown to induce apoptosis in certain cancer cell lines through the intrinsic, or mitochondrial, pathway of apoptosis. While its precise molecular targets are still under investigation, evidence suggests that this compound can modulate the expression of key apoptosis-regulating proteins. In some cellular contexts, this compound's antiproliferative effects are primarily due to cell cycle arrest rather than direct apoptosis induction. However, in sensitive cell lines, it appears to trigger a cascade of events leading to programmed cell death. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Data Presentation: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported quantitative data.

Table 1: IC50 Values for this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| Bel-7402 | Hepatocellular Carcinoma | 48 | 81.58 ± 1.06 |

| KB-3-1 | Nasopharyngeal Carcinoma | 48 | 108.00 ± 1.13 |

| Bcap37 | Breast Cancer | 48 | 136.97 ± 1.53 |

Table 2: Induction of Apoptosis by this compound in Bel-7402 Cells

| Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |

| Control | - | 24 | Baseline |

| This compound | 100 | 24 | 40.61 ± 1.43 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: General workflow for studying this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key apoptosis assays, adapted for the use of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., Bel-7402)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to have a final DMSO concentration of <0.1% in all wells.

-

Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150 µM) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases-3 and -7, a hallmark of apoptosis.

Materials:

-

Cancer cell line

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at an appropriate density.

-

Treat cells with this compound at various concentrations for the desired time.

-

Equilibrate the plate and its contents to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity.

Western Blot Analysis of Bcl-2 Family Proteins and Cytochrome c

Objective: To determine the effect of this compound on the expression of pro- and anti-apoptotic proteins and the release of cytochrome c from mitochondria.

Materials:

-

Cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Mitochondria/Cytosol Fractionation Kit (for cytochrome c release)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as described previously.

-

For whole-cell lysates, wash cells with cold PBS and lyse with RIPA buffer. For cytochrome c release, fractionate the cells into mitochondrial and cytosolic components using a fractionation kit according to the manufacturer's instructions.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control for whole-cell lysates. For fractionation, a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH) should be used.

Conclusion

This compound presents a promising natural compound for cancer research due to its potential to induce apoptosis in various cancer cell lines. The protocols and data provided in these application notes offer a comprehensive guide for researchers to investigate its mechanism of action. It is crucial to optimize the experimental conditions for each specific cell line to obtain reliable and reproducible results. Further studies are warranted to fully elucidate the molecular targets of this compound and its therapeutic potential.

Application Notes and Protocols for High-Throughput Screening Assays Involving Schisantherin C

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the biological activities of Schisantherin C, a bioactive lignan isolated from the medicinal plant Schisandra chinensis. These protocols are designed to facilitate the screening and characterization of compounds targeting key cellular signaling pathways modulated by this compound.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan that has garnered significant interest in drug discovery due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential in various therapeutic areas, including the modulation of critical signaling pathways such as the PI3K/AKT/mTOR, MAPK, and NF-κB pathways. Furthermore, this compound has been shown to induce autophagy and exhibits antiviral properties, particularly against the Hepatitis B virus (HBV). The following application notes provide frameworks for HTS campaigns to identify and characterize novel modulators of these pathways and processes.

High-Throughput Screening Assay for Modulators of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases. This compound has been suggested to influence this pathway. This protocol describes a cell-based HTS assay to identify inhibitors of the PI3K/AKT/mTOR pathway.

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocol: LanthaScreen™ GFP Cellular Assay

This protocol is adapted for a high-throughput format to screen for inhibitors of AKT phosphorylation.

Materials:

-

HEK293 cells stably co-expressing a GFP-tagged AKT substrate and a terbium-labeled anti-phospho-AKT antibody (LanthaScreen™ technology).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.

-

Test compounds (including this compound as a reference) dissolved in DMSO.

-

Positive control: A known PI3K or AKT inhibitor (e.g., LY294002).

-

Negative control: DMSO.

-

384-well, low-volume, black microplates.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

-

Cell Plating: Seed the HEK293 cells in 384-well plates at a density of 5,000 cells/well in 20 µL of growth medium and incubate overnight.

-

Compound Addition: Add 100 nL of test compounds, this compound, positive control, or DMSO to the appropriate wells.

-

Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Lysis and Antibody Addition: Add 10 µL of lysis buffer containing the terbium-labeled anti-phospho-AKT antibody to each well.

-

Incubation: Incubate for 2 hours at room temperature, protected from light.

-

Detection: Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 520 nm for GFP and 495 nm for Terbium).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The inhibitory effect of the compounds is determined by the decrease in the TR-FRET signal.

Data Presentation

| Compound | Concentration (µM) | % Inhibition of AKT Phosphorylation (Hypothetical) |

| This compound | 1 | 15.2 ± 2.1 |

| 5 | 45.8 ± 3.5 | |

| 10 | 78.3 ± 4.2 | |

| 25 | 92.1 ± 2.8 | |

| LY294002 (Control) | 10 | 95.5 ± 1.9 |

| DMSO (Vehicle) | - | 0 |

High-Throughput Screening Assay for Modulators of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with various inflammatory diseases and cancers. Schisantherin A, a related lignan, has been shown to inhibit NF-κB signaling. This protocol describes a reporter gene assay to screen for inhibitors of NF-κB activation.

Signaling Pathway Diagram

Caption: NF-κB Signaling Pathway.

Experimental Protocol: Luciferase Reporter Assay

Materials:

-

HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.

-

Assay medium: DMEM with 1% FBS.

-

TNF-α (Tumor Necrosis Factor-alpha) solution.

-

Test compounds (including this compound as a reference) in DMSO.

-

Positive control: A known IKK inhibitor (e.g., BAY 11-7082).

-

Negative control: DMSO.

-

384-well, white, solid-bottom microplates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer plate reader.

Procedure:

-

Cell Plating: Seed the reporter cells in 384-well plates at 8,000 cells/well in 30 µL of growth medium and incubate overnight.

-

Compound Pre-incubation: Add 100 nL of test compounds, this compound, positive control, or DMSO to the wells and incubate for 1 hour.

-

Stimulation: Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated controls.

-

Incubation: Incubate for 6 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Detection: Add 20 µL of luciferase assay reagent to each well and incubate for 5 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Data Presentation

| Compound | Concentration (µM) | % Inhibition of NF-κB Activity (Hypothetical) |

| This compound | 1 | 12.5 ± 1.8 |

| 5 | 38.9 ± 3.1 | |

| 10 | 65.4 ± 4.5 | |

| 25 | 88.7 ± 2.9 | |

| BAY 11-7082 (Control) | 10 | 92.3 ± 2.2 |

| DMSO (Vehicle) | - | 0 |

High-Throughput Screening Assay for Antiviral Activity against Hepatitis B Virus (HBV)

This compound has been reported to possess anti-HBV activity by inhibiting the secretion of HBsAg and HBeAg. This protocol outlines an HTS assay to screen for compounds with similar anti-HBV effects.[1]

Experimental Workflow Diagram

Caption: HTS Workflow for Anti-HBV Agents.

Experimental Protocol: ELISA-based Assay

Materials:

-

HepG2.2.15 cell line (stably transfected with the HBV genome).

-

Cell culture medium: DMEM supplemented with 10% FBS and G418.

-

Test compounds (including this compound as a reference) in DMSO.

-

Positive control: A known HBV inhibitor (e.g., Lamivudine).

-

Negative control: DMSO.

-

96-well cell culture plates.

-

HBsAg and HBeAg ELISA kits.

-

ELISA plate reader.

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of test compounds, this compound, positive control, or DMSO.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

ELISA: Perform the HBsAg and HBeAg ELISAs on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Determine the concentrations of HBsAg and HBeAg from the standard curves. Calculate the percentage of inhibition for each compound relative to the DMSO-treated control.

Data Presentation

| Compound | Concentration (µg/mL) | % Inhibition of HBsAg Secretion[1] | % Inhibition of HBeAg Secretion[1] |

| This compound | 50 | 59.7 ± 5.3 | 34.7 ± 4.1 |

| Lamivudine (Control) | 10 | 85.2 ± 6.7 | 78.9 ± 5.9 |

| DMSO (Vehicle) | - | 0 | 0 |

High-Content Screening Assay for Autophagy Induction

This compound is known to modulate autophagy, a cellular process of degradation and recycling of cellular components. This protocol describes a high-content imaging-based assay to screen for compounds that induce autophagy by monitoring the formation of LC3 puncta.

Experimental Workflow Diagram

Caption: HCS Workflow for Autophagy Inducers.

Experimental Protocol: GFP-LC3 Puncta Formation Assay

Materials:

-

U2OS cells stably expressing GFP-LC3.

-

Assay medium: McCoy's 5A medium with 10% FBS.

-

Test compounds (including this compound as a reference) in DMSO.

-

Positive control: Rapamycin (an mTOR inhibitor and autophagy inducer).

-

Negative control: DMSO.

-

384-well, black, clear-bottom imaging plates.

-

4% Paraformaldehyde (PFA) for fixation.

-

DAPI solution for nuclear staining.

-

High-content imaging system.

Procedure:

-

Cell Plating: Seed GFP-LC3 U2OS cells in 384-well imaging plates at 2,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Add test compounds, this compound, rapamycin, or DMSO to the wells.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Fixation and Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Stain the nuclei with DAPI solution for 10 minutes.

-

Wash twice with PBS.

-

-

Imaging: Acquire images using a high-content imaging system with appropriate filters for GFP and DAPI.

-

Image Analysis: Use image analysis software to identify individual cells (based on DAPI staining) and quantify the number and intensity of GFP-LC3 puncta within each cell.

Data Presentation

| Compound | Concentration (µM) | Average GFP-LC3 Puncta per Cell (Fold Change vs. DMSO) (Hypothetical) |

| This compound | 1 | 1.8 ± 0.2 |

| 5 | 3.5 ± 0.4 | |

| 10 | 5.2 ± 0.6 | |

| Rapamycin (Control) | 1 | 6.5 ± 0.8 |

| DMSO (Vehicle) | - | 1.0 |

These application notes and protocols provide a starting point for the high-throughput screening and investigation of compounds, like this compound, that modulate key cellular pathways. The provided data tables offer a template for presenting quantitative results from such screens. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Synthesis and Purification of Schisantherin C Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Schisantherin C analogs, a class of dibenzocyclooctadiene lignans with significant therapeutic potential. The protocols and data presented are collated from recent scientific literature and are intended to serve as a guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound and its Analogs

This compound is a bioactive lignan isolated from the fruits of Schisandra chinensis, a plant used in traditional Chinese medicine.[1][2] This class of compounds has garnered considerable interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HBV properties.[1][2][3] The development of synthetic analogs of this compound is a key strategy to explore and optimize its therapeutic potential, improve its pharmacokinetic profile, and elucidate its mechanism of action. The core structure of these analogs is the dibenzocyclooctadiene scaffold, which is the focus of the synthetic efforts detailed below.

Synthesis of this compound Analogs

General Synthetic Workflow

The synthesis can be logically divided into three main stages: synthesis of the biaryl precursor, oxidative coupling to form the eight-membered ring, and subsequent functionalization.

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of a Schisantherin Analog Precursor (Illustrative Example)

This protocol is a representative example for the synthesis of a key intermediate.

Materials:

-

Protected gallic acid derivative (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2M Na₂CO₃ solution

-

Toluene and Ethanol (solvent)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the protected gallic acid derivative in a 3:1 mixture of toluene and ethanol, add the aryl boronic acid, Pd(PPh₃)₄, and the 2M Na₂CO₃ solution.

-

Heat the reaction mixture to 90°C and stir under an inert atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the biaryl precursor.

Purification of this compound Analogs

Purification of the synthesized analogs is crucial to isolate the target compound from unreacted starting materials, byproducts, and reagents. A multi-step purification strategy is typically employed.

Purification Workflow

Caption: General purification workflow for synthetic this compound analogs.

Protocol: Purification by Column Chromatography

Materials:

-

Crude synthetic product

-

Silica gel (230-400 mesh)

-

Hexane and Ethyl Acetate (or other appropriate solvent system)

-

TLC plates

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the desired product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation

The following table summarizes representative data for a series of synthesized this compound analogs. (Note: Data is illustrative due to the proprietary nature of specific drug development programs).

| Analog ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | IC₅₀ (µM) vs. HepG2 |

| This compound | -OCH₃ | -OCOPh | 536.57 | - | >98 (Isolated) | 15.2 |

| Analog SC-01 | -OH | -OCOPh | 522.54 | 45 | 99.1 | 10.8 |

| Analog SC-02 | -OCH₃ | -H | 430.48 | 62 | 98.5 | 25.4 |

| Analog SC-03 | -OCH₃ | -OCOCH₃ | 474.50 | 55 | 99.3 | 12.1 |

| Analog SC-04 | -F | -OCOPh | 524.53 | 38 | 98.9 | 8.9 |

Biological Activity and Signaling Pathways

Schisantherin A, a close analog of this compound, has been shown to exert its biological effects through the modulation of several key signaling pathways, including the MAPK, NF-κB, and PI3K/AKT pathways.[4] These pathways are central to cellular processes such as inflammation, apoptosis, and proliferation.

Caption: Putative signaling pathways modulated by this compound analogs.

These notes provide a foundational understanding for the synthesis and purification of this compound analogs. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific molecular targets.

References

- 1. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Testing Schisantherin C Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has demonstrated notable cytotoxic effects against various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture, focusing on key assays to determine cell viability, membrane integrity, and the induction of apoptosis. The provided methodologies are intended to offer a standardized framework for researchers investigating the anticancer potential of this natural compound.

Data Presentation: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified in several human cancer cell lines. The data below summarizes key findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Bel-7402 | Hepatocellular Carcinoma | 48 | 81.58 ± 1.06 | [1] |

| KB-3-1 | Nasopharyngeal Carcinoma | 48 | 108.00 ± 1.13 | [1] |

| Bcap37 | Breast Cancer | 48 | 136.97 ± 1.53 | [1] |

| A549 | Lung Cancer | 24 | ~40-60 | [2] |

Table 2: Pro-Apoptotic and Cell Cycle Effects of this compound

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |

| Bel-7402 | Flow Cytometry (Sub-G1) | 100 | 24 | 40.61 ± 1.43% hypodiploid cells | [1] |

| A549 | Flow Cytometry (Cell Cycle) | 60 | 24 | >70% of cells in G0/G1 phase | [2] |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for evaluating the cytotoxic effects of this compound.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases, potentially influenced by the MAPK/JNK signaling cascade.

Detailed Experimental Protocols

Cell Culture Protocols

1.1. Human Hepatocellular Carcinoma Cells (Bel-7402)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640.

-

Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

1.2. Human Lung Carcinoma Cells (A549)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM).

-

Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain at 37°C with 5% CO2 in a humidified incubator.

-

Subculture: Subculture every 3-4 days at approximately 70% confluency.

Cytotoxicity Assays

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 12.5 to 200 µM) and a vehicle control (e.g., 0.5% DMSO) for the desired time (e.g., 48 hours).[1]

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

-

Procedure:

-

Plate cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 2% Triton X-100).

-

After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

-

Add 100 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature in the dark for 20-30 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Apoptosis and Cell Cycle Analysis

3.1. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells in the sub-G1 peak.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 1 hour.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which represents apoptotic cells.

3.2. Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Procedure:

-